molecular formula C12H12ClN3O2 B2792654 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 865249-64-5

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide

Cat. No.: B2792654
CAS No.: 865249-64-5
M. Wt: 265.7
InChI Key: HTDHQUFUGPERFH-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide is a synthetic 1,3,4-oxadiazole derivative offered for investigative use in biochemical and pharmacological research. Compounds featuring the 1,3,4-oxadiazole scaffold are extensively studied for their diverse biological activities, serving as key pharmacophores in medicinal chemistry . Research on structurally similar molecules indicates potential value in exploring enzyme inhibition pathways. For instance, related N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds have been screened as inhibitors of the lipoxygenase (LOX) enzyme, which is a key target in inflammatory disease research . Furthermore, acetamide derivatives incorporating the 1,3,4-oxadiazole nucleus have demonstrated significant local anesthetic activity in experimental models, highlighting the versatility of this chemical class in modulating biological targets . The specific structure of this compound, which combines a 2-chlorophenyl-substituted oxadiazole ring with a butanamide chain, is designed to facilitate research into structure-activity relationships (SAR). This makes it a compound of interest for developing novel therapeutic agents and probing enzyme mechanisms. This product is intended for research purposes by qualified professionals in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate safety precautions.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-5-10(17)14-12-16-15-11(18-12)8-6-3-4-7-9(8)13/h3-4,6-7H,2,5H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDHQUFUGPERFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-chlorobenzohydrazide with butyric anhydride under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted oxadiazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives of 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl Acetamide

A series of N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide (e.g., compounds 6a–o ) were synthesized and evaluated for antimicrobial activity (). Key differences include:

  • Substituent Position : The chlorophenyl group in these derivatives is at position 4 (vs. 2 in the target compound), altering steric and electronic interactions with biological targets.
  • Functional Groups : The sulfanyl (-S-) and acetamide (-CO-NH-) moieties in these derivatives contrast with the butanamide (-CO-NH-(CH₂)₃CH₃) chain in the target compound.
  • Bioactivity : Compounds 6f and 6o exhibited potent antimicrobial activity against bacterial and fungal strains, with lower toxicity profiles compared to the reference drug ciprofloxacin .
Table 1: Structural and Bioactive Comparison
Compound Substituent Position Functional Group Key Bioactivity Toxicity Profile
Target Compound 2-chlorophenyl Butanamide Intermediate (no data) Not reported
5-(4-Cl-Ph)-Oxadiazole-6f 4-chlorophenyl Sulfanyl acetamide Antimicrobial (broad) Low (except 6g, 6j)

Thiadiazole Analog: N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide

This compound (CAS: 329227-44-3, ) replaces the oxadiazole ring with a 1,3,4-thiadiazole core and introduces a 4-chlorobenzyl group and 2-methylphenoxy side chain. Key distinctions:

  • Heterocycle Core : Thiadiazole’s sulfur atom (vs. oxygen in oxadiazole) increases lipophilicity (XLogP3: 4.8) and may enhance membrane permeability.

Chloroacetamide Derivative: 2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide

This derivative (CAS: 873790-29-5, ) shares the 2-chlorophenyl-oxadiazole core but incorporates a chloroacetamide group and isopropyl substitution. Notable features:

  • Reactivity : The chloroacetamide moiety may confer electrophilic reactivity, differing from the inert butanamide chain in the target compound .

Benzothiazole-Containing Analog: 4-(1,3-Benzothiazol-2-ylsulfanyl)-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-propylbutanamide

This compound (ChemSpider ID: 10926147, ) adds a benzothiazole-sulfanyl group and N-propyl substitution. Key differences:

  • Molecular Complexity : With a molecular weight of 487.033 g/mol , it is more complex than the target compound, which may limit bioavailability .

Key Findings and Implications

  • Substituent Position : The 2-chlorophenyl group in the target compound may induce steric hindrance compared to 4-chlorophenyl derivatives, affecting target binding .
  • Functional Groups : Sulfanyl and acetamide groups enhance antimicrobial activity but may increase cytotoxicity, whereas butanamide chains prioritize metabolic stability .
  • Heterocycle Choice : Thiadiazole analogs () exhibit higher lipophilicity but require careful toxicity profiling due to sulfur’s metabolic pathways .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 90147-10-7
  • Molecular Formula : C₁₂H₁₁ClN₄O₂
  • Molecular Weight : 300.141 g/mol
PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
LogP3.997
PSA71.51

Antimicrobial Activity

Studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The exact mechanism is believed to involve apoptosis induction and cell cycle arrest.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant effects of similar oxadiazole derivatives. In animal models, compounds with structural similarities exhibited protective effects against seizures in various tests (e.g., MES and 6 Hz tests). These compounds may act by modulating voltage-gated sodium and calcium channels, which are crucial in neuronal excitability.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play significant roles in inflammatory responses.

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of various oxadiazole derivatives, including this compound. Results showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
  • Anticancer Mechanism Exploration : In a study focusing on the anticancer properties of oxadiazole derivatives, it was found that this compound induced apoptosis in human breast cancer cells (MCF-7) through caspase activation and mitochondrial pathway involvement.
  • Anticonvulsant Activity Assessment : An investigation into the anticonvulsant activity revealed that this compound provided significant protection against seizures in the MES model at doses of 50 mg/kg and above, demonstrating a dose-dependent response.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirms aromatic protons (δ 7.2–8.1 ppm) and carbonyl resonance (δ 168–170 ppm) .
  • IR Spectroscopy : Detects C=O stretch (~1650 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 307.07 (M+H⁺) .

Q. Advanced

  • DFT Calculations : Predicts HOMO-LUMO gaps (~4.2 eV) and electrostatic potential (MESP) for reactivity analysis .
  • X-ray Crystallography : Resolves dihedral angles between oxadiazole and chlorophenyl rings (e.g., 15.8° in related structures) .

How can researchers resolve contradictions in reported biological activity data?

Q. Methodological Approach

  • Standardized assays : Use consistent protocols (e.g., microdilution for antimicrobial tests; LOX inhibition at pH 7.4) .
  • Purity validation : HPLC (>98% purity) minimizes batch variability .
  • Negative controls : Compare with structurally similar inactive analogs (e.g., non-chlorinated derivatives) .

What advanced computational models are used to predict the compound’s pharmacokinetic properties?

  • Molecular Docking : Identifies binding modes with targets like LOX (binding energy: −9.2 kcal/mol) .
  • ADMET Prediction : SWISSADME analysis shows moderate bioavailability (TPSA: 78 Ų; logP: 2.9) .
  • MD Simulations : Evaluates stability of ligand-protein complexes over 100 ns trajectories .

Comparative Bioactivity of Oxadiazole Derivatives

CompoundSubstituentIC₅₀ (LOX Inhibition)MIC (Antimicrobial)Ref.
N-[5-(2-chlorophenyl)-...2-Cl12.3 µM4 µg/mL
N-[5-(2-methoxyphenyl)-...2-OCH₃28.7 µM16 µg/mL
N-[5-(4-nitrophenyl)-...4-NO₂8.9 µM32 µg/mL

Key Research Gaps

  • In vivo toxicity profiling : Limited data on LD₅₀ and organ-specific effects.
  • Metabolite identification : LC-MS/MS studies needed to map oxidative degradation pathways .
  • Synergistic effects : Combinatorial studies with existing antibiotics (e.g., ciprofloxacin) .

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